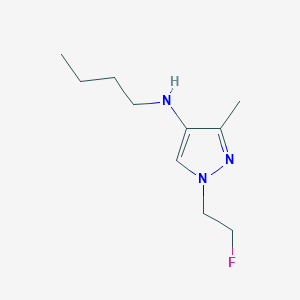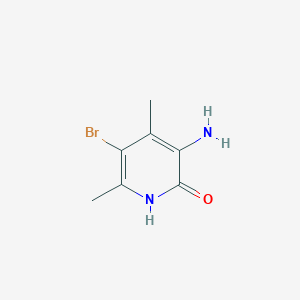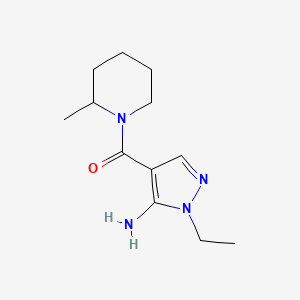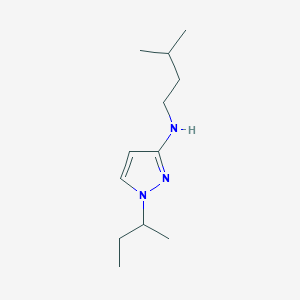-1H-pyrazol-4-yl]methyl})amine CAS No. 1856020-49-9](/img/structure/B11733894.png)
[3-(dimethylamino)propyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound that features a combination of a dimethylamino group, a propyl chain, and a pyrazole ring substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps:
Formation of the pyrazole ring:
Attachment of the propyl chain: The pyrazole derivative is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Introduction of the dimethylamino group: Finally, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Reduced derivatives of the pyrazole ring or trifluoromethyl group.
Substitution: Substituted derivatives at the dimethylamino group or pyrazole ring.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving amine or pyrazole-containing biomolecules.
Medicine
Drug Development: Due to its unique structure, the compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The pyrazole ring and trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(dimethylamino)propyl-1H-pyrazol-4-yl]methyl})amine
- Diethyl malonate
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide compound with 2-aminoethanol
Uniqueness
- Structural Features : The combination of a dimethylamino group, a propyl chain, and a pyrazole ring with a trifluoromethyl group is unique and not commonly found in other compounds.
- Reactivity : The presence of multiple functional groups allows for diverse chemical reactions, making it a versatile compound in synthetic chemistry.
- Applications : Its potential applications in various fields, including medicinal chemistry and material science, highlight its uniqueness compared to other similar compounds.
Propriétés
Numéro CAS |
1856020-49-9 |
|---|---|
Formule moléculaire |
C11H19F3N4 |
Poids moléculaire |
264.29 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H19F3N4/c1-17(2)6-4-5-15-7-9-8-18(3)16-10(9)11(12,13)14/h8,15H,4-7H2,1-3H3 |
Clé InChI |
OIMYTHWVRJNQGW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(F)(F)F)CNCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11733818.png)



![2-(3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11733852.png)


![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11733886.png)

![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)



![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
